![molecular formula C12H19ClN2O B1377627 N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride CAS No. 1443982-15-7](/img/structure/B1377627.png)

N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride

Übersicht

Beschreibung

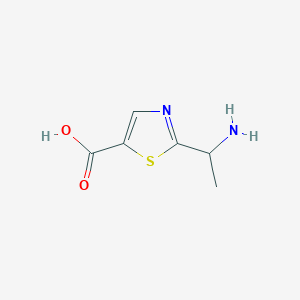

“N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” is a synthetic compound with the CAS number 1443982-15-7 . It has a molecular weight of 242.75 . The IUPAC name for this compound is N-(2-(benzyl(methyl)amino)ethyl)acetamide hydrochloride .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2O.ClH/c1-11(15)13-8-9-14(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3,(H,13,15);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as benzylic amines undergo various reactions. For instance, aromatic aldehydes can undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 242.75 . More detailed properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, is a crucial step in the natural synthesis of antimalarial drugs. This process involves employing immobilized lipase as a catalyst, showcasing an example of enzymatic synthesis that could be applied to similar compounds, including N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride for the development of targeted therapeutic agents (Magadum & Yadav, 2018).

Anticancer Drug Development

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight the compound's anticancer potential through targeting the VEGFr receptor. This methodology can provide insights into designing derivatives of this compound with optimized properties for cancer treatment, focusing on specific molecular targets (Sharma et al., 2018).

Catalysis and Ketone Reduction

The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases a synthesis route that could be adapted for this compound. Such compounds could serve as intermediates or catalysts in the reduction of ketones, a valuable reaction in pharmaceutical synthesis (Facchetti et al., 2016).

Anticonvulsant Activity Exploration

Research on primary amino acid derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide, has revealed potent anticonvulsant activities. This suggests that derivatives of this compound could be explored for their potential anticonvulsant properties, providing a foundation for the development of new treatments for epilepsy (King et al., 2011).

Biodegradation and Environmental Applications

The involvement of the Cytochrome P450 system in the N-deethoxymethylation of acetochlor by Rhodococcus sp. highlights the potential of using enzymes for the degradation of environmental pollutants. Derivatives of this compound could be investigated for their biodegradation capabilities, contributing to environmental bioremediation efforts (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-[benzyl(methyl)amino]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-11(15)13-8-9-14(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDQHFUWABOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)

![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)

![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)

![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)